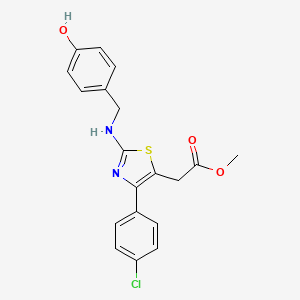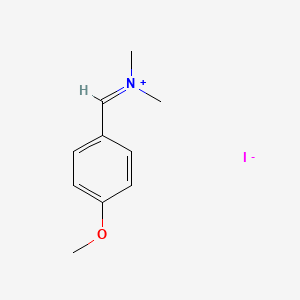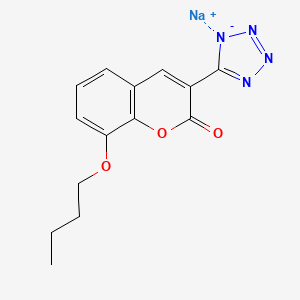![molecular formula C28H50 B14436639 4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-70-4](/img/structure/B14436639.png)
4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with hexyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves multiple steps, starting from simpler bicyclic precursors. One common method includes the Diels-Alder reaction, followed by alkylation and ring-closing metathesis . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its rigidity and stability
Wirkmechanismus
The mechanism of action of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) depends on its specific application. In chemical reactions, its rigid bicyclic structure can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane: The parent structure without hexyl groups.
Cubane: Another rigid, cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity.
Eigenschaften
CAS-Nummer |
80060-70-4 |
|---|---|
Molekularformel |
C28H50 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
1-hexyl-4-(4-hexyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-25-13-19-27(20-14-25,21-15-25)28-22-16-26(17-23-28,18-24-28)12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
ZTFLAUFBHKHSJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


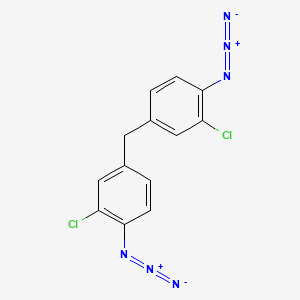
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
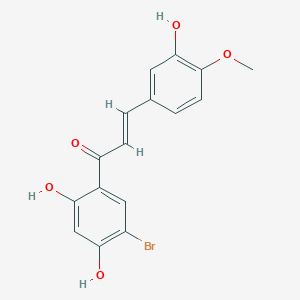
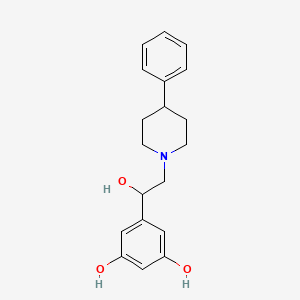
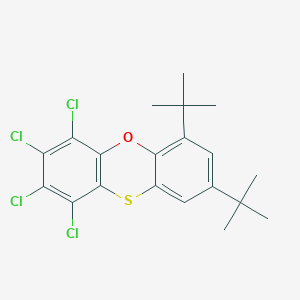
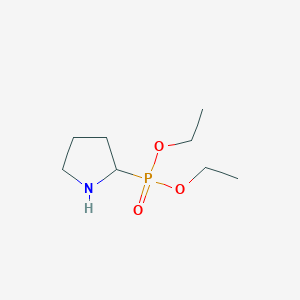

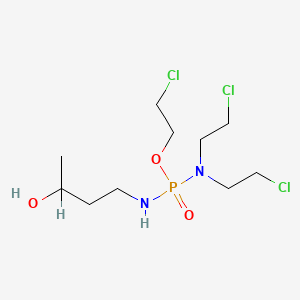
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
